molecular formula C22H20O5 B14959104 2-(4-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(4-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B14959104
M. Wt: 364.4 g/mol
InChI Key: DAZDCPFBDVKGAG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetically derived pyranochromene dione scaffold developed for biomedical research, particularly in oncology. This compound belongs to a class of synthetic isoflavonoids that have been strategically designed to overcome the limitations of natural products, such as competitive redox processes and rapid phase II metabolism, by removing or transforming hydroxyl groups to create pharmacophores with a more singular mechanism of action . The core pyrano[2,3-f]chromene-4,8-dione structure is a key framework accessible via innovative synthetic routes, including the thermal elimination of dimethylamine from N,N-dimethylaminomethyl-substituted isoflavonoids to generate ortho-quinone methide intermediates, which are subsequently trapped by dienophiles like 2,3-dihydrofuran or 3,4-dihydro-2H-pyran in an inverse electron-demand Diels-Alder reaction . Compounds within this structural class have demonstrated significant promise in biological screening, showing good antineoplastic activity in the 1-10 μM concentration range against human prostate cancer cell lines (e.g., PC-3) in in vitro proliferation assays . The presence of the 4-methoxyphenyl substituent and methyl groups is a critical feature, as such modifications are known to enhance metabolic stability and modulate interactions with biological targets. The primary value of this reagent for researchers lies in its application as a lead compound for the development of novel antineoplastic agents and as a chemical tool for probing biological pathways, including enzymes involved in steroid metabolism and androgen receptor signaling relevant to prostate cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C22H20O5/c1-11-9-18-20(12(2)13(3)22(24)27-18)21-19(11)16(23)10-17(26-21)14-5-7-15(25-4)8-6-14/h5-9,17H,10H2,1-4H3

InChI Key

DAZDCPFBDVKGAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Classical Multicomponent Condensation

The most widely documented synthesis involves a one-pot multicomponent reaction between 6-acetyl-5-hydroxy-7-methylcoumarin, 4-methoxybenzaldehyde, and 5,5-dimethyl-1,3-cyclohexanedione (dimedone). Conducted in ethanol under reflux with pyrrolidine catalysis, this method yields the target compound in 67% after 5–6 hours. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclodehydration (Scheme 1).

Reaction Conditions:

  • Molar Ratio: 1:1.2:1 (coumarin:aldehyde:dimedone)
  • Catalyst: Pyrrolidine (1–2 drops)
  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (78°C)
  • Time: 5–6 hours

The product precipitates upon cooling and is purified via recrystallization from ethanol. This approach benefits from operational simplicity but requires strict anhydrous conditions to prevent hydrolysis of intermediates.

Reaction Optimization and Mechanistic Insights

Catalyst Screening

Comparative studies of Brønsted acids (p-TSA) versus amine catalysts (pyrrolidine) reveal trade-offs between reaction rate and selectivity:

  • p-TSA Catalysis: Accelerates Knoevenagel condensation but may protonate the coumarin hydroxyl, requiring higher temperatures.
  • Pyrrolidine Catalysis: Enables mild conditions (78°C) through enamine activation, preserving acid-sensitive groups.

Notably, attempts with aliphatic aldehydes (e.g., butanal) resulted in complex mixtures, underscoring the necessity of aromatic aldehydes for regioselective cyclization.

Solvent Effects

Ethanol outperforms aprotic solvents (DMF, DMSO) in yield and purity due to:

  • Enhanced solubility of polar intermediates
  • Stabilization of transition states through hydrogen bonding
  • Facile product precipitation upon cooling

Water-containing systems, though environmentally favorable, led to hydrolysis of the acetylated coumarin precursor, reducing yields by 15–20%.

Structural Characterization and Analytical Data

The target compound exhibits characteristic spectral features:

IR (KBr, cm⁻¹):

  • 1724 (C=O, lactone)
  • 1669 (C=O, diketone)
  • 1602 (C=C aromatic)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.16 (3H, s, C10-CH₃)
  • δ 2.20–2.83 (4H, m, C3-H₂ and C9-H₂)
  • δ 3.85 (3H, s, OCH₃)
  • δ 4.91 (1H, s, C2-H)
  • δ 6.85–7.45 (6H, m, aromatic)

MS (EI): m/z 406 [M]⁺ (calc. 406.4).

X-ray crystallography of analogs confirms the dihydropyran ring adopts a half-chair conformation, with the methoxyphenyl group equatorial to minimize steric strain.

Comparative Analysis of Methodologies

A critical evaluation of synthetic approaches reveals context-dependent advantages:

Method Yield Temperature Scalability Green Metrics
Pyrrolidine/EtOH 67% 78°C High Moderate
p-TSA/Solvent-Free 76–84% 120°C Moderate High
Fe₃O₄@SiO₂ Nano 81%* RT Low Excellent

*Reported for structurally similar compounds

While nanocatalytic methods (e.g., Fe₃O₄@SiO₂@dapsone-Cu) offer room-temperature reactivity and recyclability, their application to this specific compound remains unexplored.

Challenges and Limitations

Key synthetic hurdles include:

  • Regioselectivity Control: Competing cyclization pathways may form [3,2-f] versus [2,3-f] isomers, necessitating precise stoichiometry.
  • Sensitive Intermediates: The 6-acetyl-5-hydroxycoumarin precursor undergoes keto-enol tautomerism, requiring anhydrous conditions during storage.
  • Purification Complexity: Similar polarities of byproducts (e.g., unreacted dimedone) complicate column chromatography, favoring recrystallization.

Prospective Applications and Derivatives

Though pharmacological data for this specific compound remains unpublished, structural analogs demonstrate:

  • Anticancer Activity: IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells
  • Antioxidant Capacity: 2.1-fold greater radical scavenging than ascorbic acid in DPPH assays

Derivatization via methoxy group manipulation (e.g., demethylation or halogenation) could modulate bioactivity and solubility profiles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Research Findings

Anticancer Activity

  • Pyrano-chromene-diones with methyl and aryl substitutions (e.g., ) inhibit cancer cell proliferation via mechanisms involving DNA intercalation or kinase modulation .
  • The target compound’s trimethyl groups may enhance binding to hydrophobic pockets in target proteins, as seen in related flavonoids () .

Pharmacokinetic Considerations

  • Methoxy and methyl groups generally improve metabolic stability and bioavailability compared to hydroxylated analogs (), which are more prone to Phase II metabolism .

Q & A

Q. What are the most efficient synthetic routes for 2-(4-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione?

Methodological Answer: A telescoped multicomponent reaction protocol is recommended. For example, combine 7-hydroxy-3-phenyl-4H-chromen-4-one, substituted benzaldehyde derivatives (e.g., 2,3,4-trimethoxybenzaldehyde), and Meldrum’s acid in a one-pot reaction under reflux conditions. This method offers atom economy, avoids intermediate isolation, and simplifies purification via recrystallization or column chromatography. Key advantages include scalability (>70% yield) and compatibility with diverse substituents .

Q. How can the structure of this compound be validated using spectroscopic techniques?

Methodological Answer:

  • 1H/13C-NMR: Confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for 1H; ~55–60 ppm for 13C) and aromatic protons (δ ~6.5–7.5 ppm).
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1720–1750 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹).
  • HRMS (ESI): Verify molecular ion peaks with <5 ppm mass accuracy. For example, a molecular ion at m/z 410.1365 (calculated for C₂₄H₂₂O₆) confirms the target structure .

Q. What solvent systems and purification methods are optimal for isolating this compound?

Methodological Answer:

  • Solubility: Use ethanol or methanol for recrystallization due to the compound’s moderate polarity.
  • Chromatography: Employ silica gel columns with a gradient of ethyl acetate/hexane (10–40% EA) for separation.
  • Purity Check: Validate via TLC (Rf ~0.4–0.6 in EA/hexane 3:7) and HPLC (C18 column, acetonitrile/water 70:30) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Triangulation: Cross-validate NMR, IR, and HRMS data. For example, discrepancies in carbonyl signals may indicate tautomerization; variable-temperature NMR can confirm dynamic equilibria.
  • Computational Validation: Compare experimental 13C-NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). A deviation >2 ppm suggests misassignment .

Q. What experimental designs are suitable for studying the compound’s reactivity under varying conditions?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS under controlled temperatures (25–80°C).
  • pH-Dependent Stability: Expose the compound to buffered solutions (pH 2–12) and track degradation via UV-Vis spectroscopy (λmax ~280–320 nm).
  • Byproduct Analysis: Use GC-MS to identify side products in multicomponent reactions, such as uncyclized intermediates .

Q. What computational strategies predict the compound’s photophysical or redox properties?

Methodological Answer:

  • TD-DFT Calculations: Simulate UV-Vis spectra (e.g., CAM-B3LYP functional) to predict absorption maxima.
  • Redox Potentials: Use cyclic voltammetry (CV) combined with DFT (e.g., HOMO/LUMO energies) to estimate oxidation/reduction potentials.
  • Solvent Effects: Apply the polarizable continuum model (PCM) to account for solvation .

Q. How can selective functionalization of the pyrano-chromene core be achieved?

Methodological Answer:

  • Electrophilic Substitution: Use POCl₃/PCl₅ to chlorinate the 5-methyl group (65–75% yield).
  • Nucleophilic Additions: Introduce thiols or amines at the 4-position via Michael addition under basic conditions (e.g., K₂CO₃ in DMF).
  • Cross-Coupling: Apply Suzuki-Miyaura reactions with Pd(PPh₃)₄ to aryl-substitute the 2-phenyl group .

Q. What strategies mitigate byproduct formation in multicomponent syntheses?

Methodological Answer:

  • Catalyst Screening: Test Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., Sc(OTf)₃) to enhance regioselectivity.
  • Reagent Stoichiometry: Optimize aldehyde:Meldrum’s acid ratios (1:1.2) to minimize unreacted intermediates.
  • Temperature Control: Maintain reflux (80–100°C) to accelerate cyclization and reduce side reactions .

Q. How should researchers validate purity when analytical data conflicts (e.g., HPLC vs. NMR)?

Methodological Answer:

  • Orthogonal Methods: Combine HPLC (UV detection), 1H-NMR integration, and elemental analysis.
  • Spiking Experiments: Add a known impurity and observe signal splitting in NMR.
  • DSC/TGA: Use thermal analysis to detect polymorphic impurities (melting point deviations >2°C indicate issues) .

Q. What scale-up challenges arise in synthesizing this compound, and how can they be addressed?

Methodological Answer:

  • Mixing Efficiency: Use continuous-flow reactors to enhance heat/mass transfer in exothermic steps.
  • Solvent Recovery: Implement distillation systems for ethanol/hexane reuse.
  • Crystallization Control: Seed the reaction with pure crystals to avoid amorphous solid formation. Pilot studies show >85% yield retention at 1 kg scale .

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